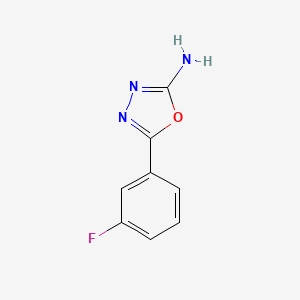

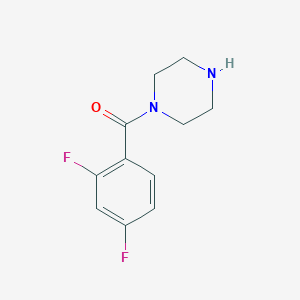

1-(2,4-Difluorobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

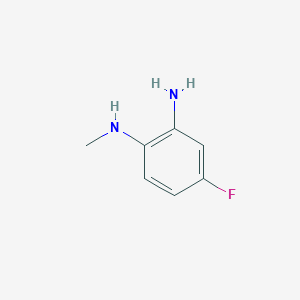

The compound 1-(2,4-Difluorobenzoyl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antihypertensive effects. The substitution of the piperazine ring with various benzoyl groups, as seen in the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, can lead to compounds with significant cytotoxicity against various cancer cell lines . Additionally, piperazine derivatives like N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine are important intermediates in the synthesis of antihypertensive drugs such as Doxazosin .

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is achieved by reacting 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . Similarly, the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate for Doxazosin, is performed in a one-pot process starting from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate and piperazine . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce a wide range of functional groups to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of trans-1,4-dibenzoyl-2,5-dimethylpiperazine reveals a centrosymmetric molecule with the piperazine ring adopting a chair conformation. The nitrogen atom and three carbon atoms bonded to it are approximately in a plane, and the dihedral angle between the plane formed by the nitrogen, carbonyl carbon, and benzene ring is about 70° . This detailed structural information is crucial for understanding the molecular interactions and potential biological activity of these compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, primarily due to the reactivity of the piperazine nitrogen and the substituents on the benzoyl group. The nucleophilic substitution reaction used in the synthesis of these derivatives is a key example of the chemical reactivity of piperazine . The ability to introduce different substituents allows for the fine-tuning of the compound's chemical properties and, consequently, its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. For instance, the cytotoxicity analysis of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives indicates that these compounds have long-term in situ stability, which is an important factor for their potential use as therapeutic agents . The crystal structure analysis provides insights into the compound's solid-state properties, which can affect its formulation and delivery as a drug .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

1-(2,4-Difluorobenzoyl)piperazine, as part of the piperazine family, has shown significant relevance in scientific research, especially in molecular chemistry. It's closely related to other halobenzoyl piperazines, exhibiting similar molecular conformations. However, these compounds differ in their intermolecular interactions. For instance, while some molecules are linked by hydrogen bonds forming a three-dimensional structure, others, like 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues, do not participate in hydrogen bonding (Mahesha et al., 2019).

Antimicrobial Potential

Compounds derived from 1-(2,4-Difluorobenzoyl)piperazine have been studied for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and showed moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).

Medicinal Chemistry Applications

Piperazines, including derivatives of 1-(2,4-Difluorobenzoyl)piperazine, are considered privileged scaffolds in medicinal chemistry. They are found in various drugs and have shown potential as antibacterial agents, HIV-1 entry inhibitors, therapeutics against Alzheimer’s disease, and as components in drugs for chronic inflammatory pain. Notably, piperazinyl derivatives have demonstrated enhanced antimicrobial activities against drug-resistant pathogenic bacterial strains, highlighting their importance in drug discovery and development (Shroff et al., 2022).

Cytotoxicity in Cancer Research

Studies have also explored the cytotoxicity of 1-(2,4-Difluorobenzoyl)piperazine derivatives on various cancer cell lines. These studies provide valuable insights into the potential therapeutic applications of these compounds in oncology. The research demonstrates significant cell growth inhibitory activity on selected cancer cell lines, indicating the potential use of these compounds in cancer treatment (Yarim et al., 2012).

Safety And Hazards

The safety information available indicates that 1-(2,4-Difluorobenzoyl)piperazine is a combustible solid . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

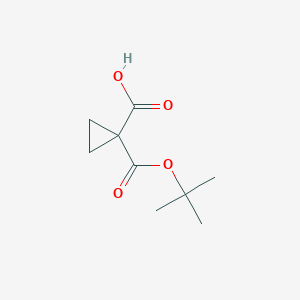

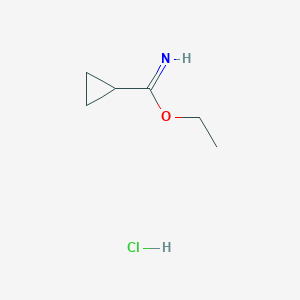

(2,4-difluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXBIPKSNLZMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorobenzoyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)